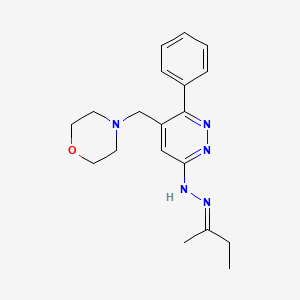
2,2'-Ethylenebis(4-methyl-6-t-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Ethylenebis(4-methyl-6-t-butylphenol) is a phenolic antioxidant commonly used in various industries to enhance the oxidation stability of materials such as rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes, thereby extending their lifespan and maintaining their properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Ethylenebis(4-methyl-6-t-butylphenol) typically involves the condensation of 4-methyl-6-t-butylphenol with formaldehyde under acidic or basic conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the methylene bridge between the phenolic units.
Industrial Production Methods: In industrial settings, the production of 2,2’-Ethylenebis(4-methyl-6-t-butylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Ethylenebis(4-methyl-6-t-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’-Ethylenebis(4-methyl-6-t-butylphenol) has a wide range of applications in scientific research:
Mecanismo De Acción
The antioxidant activity of 2,2’-Ethylenebis(4-methyl-6-t-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage . The compound interacts with reactive oxygen species and other free radicals, stabilizing them and preventing chain reactions that lead to material degradation .
Comparación Con Compuestos Similares
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Bis(2,6-di-tert-butylphenol)
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
Comparison: 2,2’-Ethylenebis(4-methyl-6-t-butylphenol) is unique in its structure, featuring two phenolic units connected by an ethylene bridge, which enhances its antioxidant properties compared to similar compounds with different bridging groups or single phenolic units . This structural feature allows it to provide more effective stabilization against oxidative degradation in various applications .
Propiedades
Número CAS |
6766-56-9 |
|---|---|
Fórmula molecular |
C24H34O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[2-(3-tert-butyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol |
InChI |
InChI=1S/C24H34O2/c1-15-11-17(21(25)19(13-15)23(3,4)5)9-10-18-12-16(2)14-20(22(18)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3 |
Clave InChI |
YKUUUTAPMKKPTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CCC2=C(C(=CC(=C2)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



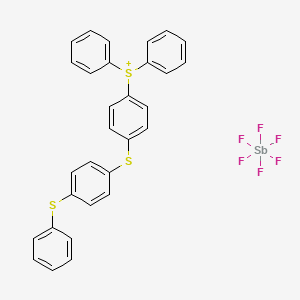
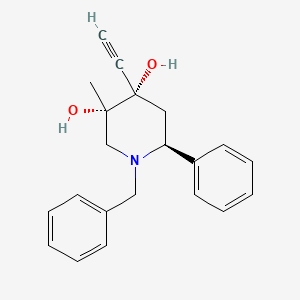
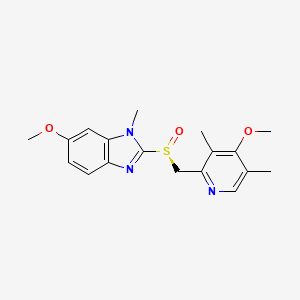
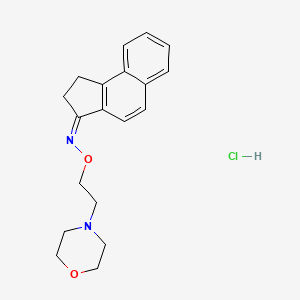

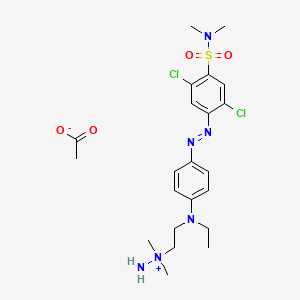
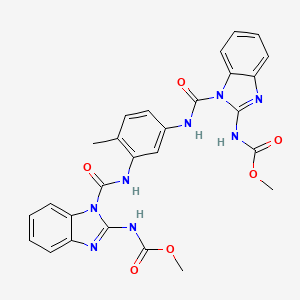

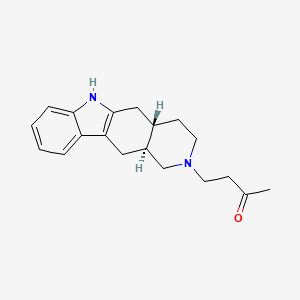

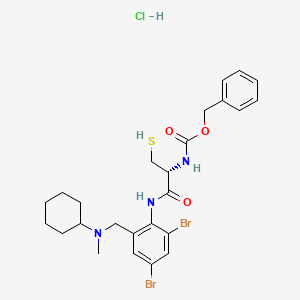
![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
